molecular formula C15H14ClN7O B14870505 (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No.: B14870505
M. Wt: 343.77 g/mol
InChI Key: FRWAWGFOZYLHQZ-CAOOACKPSA-N
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Description

(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 6-methyl-1,2,4-triazin-3(2H)-one hydrazone under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps such as solvent recovery, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    6-methyl-1,2,4-triazin-3(2H)-one: Another precursor in the synthesis.

    Other triazine derivatives: Compounds with similar structures and potentially similar biological activities.

Uniqueness

(E)-5-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14ClN7O

Molecular Weight

343.77 g/mol

IUPAC Name

5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C15H14ClN7O/c1-9-12(8-17-20-14-10(2)19-21-15(24)18-14)13(16)23(22-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,18,20,21,24)/b17-8+

InChI Key

FRWAWGFOZYLHQZ-CAOOACKPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC2=NC(=O)NN=C2C)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC2=NC(=O)NN=C2C)Cl)C3=CC=CC=C3

Origin of Product

United States

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